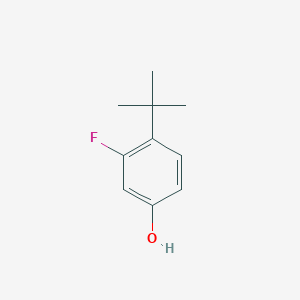

4-Tert-butyl-3-fluorophenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butyl-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFDOQQOAVOIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886842-69-9 | |

| Record name | 4-tert-butyl-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Foundational Synthetic Building Block for Complex Molecules

In the realm of organic chemistry, the construction of complex molecular architectures often relies on the use of versatile and reliable starting materials known as building blocks. cymitquimica.com 4-Tert-butyl-3-fluorophenol serves as an exemplary foundational building block, providing a robust scaffold for the synthesis of more intricate molecules. cymitquimica.com Its structure allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

The presence of both a hydroxyl (-OH) group and a fluorine (-F) atom on the aromatic ring allows for regioselective reactions. For instance, the hydroxyl group can be targeted for O-alkylation or esterification, while the aromatic ring itself is amenable to further substitution, guided by the directing effects of the existing functional groups. The tert-butyl group, while sterically hindering, also influences the electronic properties and solubility of the molecule and its derivatives. rsc.org Research has demonstrated that 4-tert-butylphenols can be effectively transformed into 4-fluorophenols, highlighting a synthetic route to this class of compounds. lookchem.comcas.cz This transformation underscores the accessibility of the fluorophenol scaffold for further chemical elaboration. The utility of such building blocks is critical in fields like drug discovery and materials science, where the precise assembly of complex structures is paramount. cymitquimica.com

Interdisciplinary Relevance in Advanced Organic Synthesis and Materials Science

The application of 4-tert-butyl-3-fluorophenol extends beyond a simple starting material, finding relevance in both advanced organic synthesis and the development of new materials. cymitquimica.com In synthesis, its derivatives are employed in a variety of reactions. For example, the related compound 3-fluorophenol (B1196323) can undergo site-selective tert-alkylation, demonstrating how the interplay between the hydroxyl and fluoro groups can direct complex reactions to create specific isomers. rsc.orgchemrxiv.org

In materials science, fluorinated phenolic compounds are of interest for creating specialty polymers and other advanced materials. evitachem.comsmolecule.com The inclusion of fluorine atoms can bestow unique properties upon materials, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. The tert-butyl group can improve solubility in organic solvents, facilitating processing. While direct applications of this compound in specific, commercially available materials are not broadly documented, its role as an intermediate suggests its potential use in the development of specialty chemicals with tailored properties for industrial applications. evitachem.com

Overview of Its Strategic Position in Medicinal Chemistry Intermediate Synthesis

Established Reaction Pathways for its Synthesis

The creation of this compound is primarily achieved through electrophilic aromatic substitution, specifically Friedel-Crafts alkylation, on the 3-fluorophenol (B1196323) precursor. The directing effects of the hydroxyl (-OH) and fluorine (-F) substituents on the aromatic ring guide the incoming tert-butyl group predominantly to the C-4 position, which is para to the hydroxyl group and ortho to the fluorine atom. Various Lewis acid catalysts and tert-butylating agents have been explored to facilitate this transformation efficiently.

Aluminum Chloride Catalyzed tert-Butylation of 3-Fluorophenol

The use of aluminum chloride (AlCl₃) as a catalyst is a conventional and effective method for the Friedel-Crafts alkylation of phenols. acs.org In this pathway, 3-fluorophenol is reacted with a tert-butylating agent, such as tert-butyl chloride, in the presence of AlCl₃. The catalyst activates the alkylating agent, generating a tert-butyl carbocation electrophile. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group's strong activating and ortho-, para- directing effect, combined with the weaker deactivating but ortho-, para- directing effect of the fluorine atom, steers the substitution to the sterically less hindered position para to the hydroxyl group, yielding this compound. The reaction is typically carried out in a suitable organic solvent. researchgate.net While effective, the reaction requires careful control of conditions to prevent the formation of isomeric byproducts or dialkylated products. researchgate.net

Zirconium Tetrachloride Catalyzed Alkylation Approaches

Zirconium tetrachloride (ZrCl₄) serves as an alternative Lewis acid catalyst in various organic transformations, including Friedel-Crafts type reactions. researchgate.netresearchgate.net Although less common than aluminum chloride for this specific synthesis, its application follows a similar mechanistic principle. ZrCl₄ can catalyze the alkylation of aromatic compounds by activating the C-O bond in alcohols or ethers, or the C-Cl bond in alkyl halides. researchgate.net In the context of synthesizing this compound, ZrCl₄ would be used to promote the reaction between 3-fluorophenol and a tert-butyl source like tert-butanol. The catalytic activity of ZrCl₄ is valued in reactions where milder conditions are necessary or where substrate sensitivity is a concern. researchgate.net

Exploration of Methyl tert-Butyl Ether as a tert-Butyl Source

Methyl tert-butyl ether (MTBE) has been identified as a highly effective and advantageous tert-butylating agent for phenols. rsc.org Research has shown that MTBE can be superior to other sources like isobutylene (B52900) and tert-butyl alcohol for this purpose. rsc.org The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst. rsc.orgresearchgate.net In the presence of the acid catalyst, MTBE decomposes to form a tert-butyl cation and methanol. researchgate.net The generated tert-butyl cation then alkylates the 3-fluorophenol at the C-4 position. This method is considered efficient, simple, and can be easily scaled up. researchgate.net

Optimization of Synthetic Conditions

To maximize the yield of this compound and ensure high selectivity, the optimization of reaction parameters is crucial. Factors such as temperature, reaction duration, and the choice of solvent system have a significant impact on the outcome of the synthesis.

Influence of Temperature and Reaction Time on Yield and Selectivity

Temperature is a critical parameter in the synthesis of this compound. For Friedel-Crafts alkylations, an optimal temperature range must be maintained. For instance, in the alkylation of xylenes, product yield was observed to increase up to 60°C and then decrease at higher temperatures, potentially due to a competing dealkylation reaction. researchgate.net Similarly, in the synthesis of fluorophenol compounds, temperatures around 60-90°C are often preferred, as higher temperatures can lead to the formation of undesired di-fluorinated byproducts, thereby reducing selectivity. google.com

Reaction time also plays a vital role. Sufficient time is required for the reaction to proceed to completion, but extended durations can sometimes promote the formation of byproducts or lead to the degradation of the desired product. researchgate.net Typical reaction times for these types of alkylations can range from a few hours to over 24 hours, depending on the specific reactants, catalyst, and temperature used. researchgate.netgoogle.com

Table 1: Effect of Temperature and Catalyst on Phenol Alkylation

| Catalyst System | Substrate | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Key Finding |

| FeCl₃/HCl | 3-Fluorophenol | tert-Butanol | 50 | 2 | 53 | tert-Alkylation occurs para to the hydroxy group. nih.gov |

| FeCl₃/HCl | 4-Fluorophenol | Di-tert-butyl peroxide | 50 | 48 | 64 | Requires stoichiometric iron salt for good conversion. rsc.org |

| Anhydrous AlCl₃ | o-Xylene | tert-Butyl chloride | 60 | 1-18 | up to 77.5 | Yield decreases with prolonged stirring due to dealkylation. researchgate.net |

| --- | 2-pyridyloxyarene | --- | 80-120 | 5-10 | --- | Preferred temperature range for selective fluorination. google.com |

Role of Solvent Systems in Reaction Efficiency

The choice of solvent can significantly influence the efficiency and outcome of the synthesis. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and catalyst.

For aluminum chloride-catalyzed reactions, solvents like toluene (B28343) have been used, not only as a medium but also in deprotection steps. tandfonline.com In other syntheses, chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are commonly employed. rsc.orgcas.cz Dichloromethane is noted as a suitable solvent for oxidative fluorination reactions, while DCE has been used in iron/HCl-catalyzed tert-butylation of phenols. rsc.orgcas.cz In some instances, particularly with Friedel-Crafts reactions, the aromatic substrate itself can be used in excess to serve as the solvent. chemrxiv.org The polarity and boiling point of the solvent can affect reaction rates and, in some cases, the regioselectivity of the alkylation.

Table 2: Solvents Used in Related Phenolic Alkylation and Fluorination Reactions

| Reaction Type | Catalyst | Solvent | Temperature | Significance |

| Oxidative Fluorination | [Bis(trifluoroacetoxy)iodo]benzene | Dichloromethane | Room Temp. | Dichloromethane found to be the most appropriate solvent. cas.cz |

| tert-Butylation | Iron(III)/HCl | 1,2-Dichloroethane (DCE) | 50°C | Effective solvent for the dual Brønsted/Lewis acid-catalyzed reaction. rsc.org |

| Deblocking (De-tert-butylation) | Aluminum trichloride | Toluene | 40-50°C | Toluene serves as the solvent for the removal of tert-butyl groups. tandfonline.com |

| tert-Butylation | Sulfuric Acid | Methyl tert-Butyl Ether (MTBE) | --- | MTBE acts as both the solvent and the tert-butylating agent. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 4 Tert Butyl 3 Fluorophenol

Functionalization at the Phenolic Hydroxyl Group

The hydroxyl group of 4-tert-butyl-3-fluorophenol is a primary site for chemical modification, allowing for the introduction of various functional groups through reactions such as etherification and the addition of sulfonyl moieties. These transformations are fundamental in altering the molecule's physical and chemical properties.

Etherification Reactions (e.g., with tert-butyl bromoacetate)

The conversion of the phenolic hydroxyl group to an ether is a common and versatile derivatization strategy. One such example is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

In the case of this compound, reaction with tert-butyl bromoacetate can be used to introduce an acetate moiety. This reaction typically proceeds by treating the phenol with a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The resulting phenoxide then displaces the bromide ion from tert-butyl bromoacetate. This process yields tert-butyl 2-((4-(tert-butyl)-3-fluorophenyl)oxy)acetate. This derivative is a key intermediate; for instance, the tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, (4-(tert-butyl)-3-fluorophenoxy)acetic acid, which can undergo further transformations.

Table 1: Representative Conditions for Etherification of Phenols

| Reactant | Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Phenol | tert-butyl bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone | Reflux |

| Thiophenol | tert-butyl bromoacetate | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0 °C to room temperature rsc.org |

| Cyclen | tert-butyl bromoacetate | Sodium Acetate (NaOAc) | Dimethylacetamide (DMA) | Room temperature, 60 h orgsyn.org |

Introduction of Sulfonyl Groups (e.g., using trifluoromethane sulfonic acid anhydride)

The phenolic hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions. A common reagent for this transformation is trifluoromethanesulfonic anhydride (Tf₂O), often in the presence of a non-nucleophilic base like pyridine (B92270) or a hindered amine base. orgsyn.orgorgsyn.org

The reaction of this compound with triflic anhydride in a suitable solvent (e.g., dichloromethane) and in the presence of pyridine would yield 4-tert-butyl-3-fluorophenyl trifluoromethanesulfonate. The triflate group is highly valued in organic synthesis, particularly for its utility in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), where it allows for the formation of new carbon-carbon bonds at the aromatic ring. This conversion of a phenol into a reactive triflate greatly expands the synthetic possibilities for the molecule. The reaction is typically fast and efficient, proceeding at low temperatures (e.g., 0 °C to room temperature). orgsyn.org

Formation of Acid Halides from Carboxylic Acid Derivatives of the Phenol

As mentioned previously, the etherification of this compound with tert-butyl bromoacetate followed by hydrolysis provides the carboxylic acid derivative, (4-(tert-butyl)-3-fluorophenoxy)acetic acid. This carboxylic acid can be converted into a more reactive acid halide, typically an acid chloride, which serves as a versatile precursor for the synthesis of esters, amides, and other acyl derivatives.

Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃). chemguide.co.ukyoutube.comlibretexts.org For example, reacting (4-(tert-butyl)-3-fluorophenoxy)acetic acid with thionyl chloride, often with a catalytic amount of DMF, would produce 2-((4-(tert-butyl)-3-fluorophenyl)oxy)acetyl chloride. chemguide.co.ukyoutube.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acid chloride. chemguide.co.uk Alternatively, methods exist for the direct conversion of tert-butyl esters to acid chlorides using reagents like SOCl₂ or PCl₃, which could bypass the need to isolate the intermediate carboxylic acid. organic-chemistry.orgresearchgate.net

Table 2: Common Reagents for Acid Chloride Formation from Carboxylic Acids

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Volatile byproducts; often used with a DMF catalyst |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent; reaction can be vigorous chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent; requires 3 eq. of acid per eq. of PCl₃ chemguide.co.uk |

Electrophilic Aromatic Substitution Reactions on the Fluorophenol Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to modifying aromatic systems. The outcome of these reactions, particularly the position of the new substituent, is dictated by the electronic and steric properties of the groups already present on the ring.

Halogenation (e.g., Bromination to 2-bromo-4-tert-butyl-3-fluorophenol)

Halogenation is a classic example of electrophilic aromatic substitution. The bromination of this compound is expected to be highly regioselective due to the powerful directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho, para-director. The tert-butyl group is a moderately activating ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-directing substituent. libretexts.orgunizin.org

The directing effects of these groups converge to strongly favor substitution at the C2 position, which is ortho to the powerfully activating hydroxyl group. The C6 position is also ortho to the hydroxyl group but is sterically hindered by the adjacent fluorine atom. The C5 position is para to the tert-butyl group but meta to the hydroxyl group, making it less favorable. Therefore, the reaction of this compound with a brominating agent like bromine (Br₂) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is predicted to yield primarily 2-bromo-4-tert-butyl-3-fluorophenol .

Regioselectivity in Further Substitutions

The regioselectivity of any further electrophilic substitution on the this compound ring is determined by the combined influence of the hydroxyl, fluoro, and tert-butyl groups. fiveable.meucalgary.ca The directing power of these groups generally follows the order: -OH > -C(CH₃)₃ > -F. unizin.orgquora.com

Hydroxyl (-OH): As a strong activating group, it directs incoming electrophiles to the positions ortho and para to it (C2, C6, and C5). It achieves this through a strong electron-donating resonance effect. libretexts.orgquora.com

Tert-butyl (-C(CH₃)₃): This alkyl group is an activating ortho, para-director due to inductive effects and hyperconjugation. stackexchange.com It directs to the C5 and C3 positions.

Fluorine (-F): Fluorine is deactivating due to its strong inductive electron withdrawal but is ortho, para-directing because of electron donation via resonance. youtube.com It directs to the C2 and C4 positions.

When considering the available positions for a new electrophile (C2, C5, C6), the following analysis applies:

Position C2: This position is ortho to the highly activating -OH group and ortho to the -F group. The powerful activation by the hydroxyl group makes this a highly favored site for substitution.

Position C6: This site is also ortho to the -OH group but is located between the -OH and -F groups, which may introduce some steric hindrance.

Position C5: This position is para to the -OH group and ortho to the -tBu group, making it electronically activated. However, it is meta to the fluorine.

Table 3: Summary of Directing Effects on this compound

| Position | Relation to -OH (C1) | Relation to -F (C3) | Relation to -tBu (C4) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Ortho (Directing) | Meta | High (Most favored) |

| C5 | Para (Activating) | Meta | Ortho (Activating) | Moderate |

| C6 | Ortho (Activating) | Meta | Meta | Low (Sterically hindered) |

Isotopic Labeling for Mechanistic and Distribution Research

Isotopic labeling is a powerful technique employed to trace the metabolic fate of molecules, elucidate reaction mechanisms, and conduct distribution studies within biological systems. This involves the substitution of one or more atoms of a compound with their isotopes, which can be either stable or radioactive. The strategic placement of these isotopic labels allows researchers to follow the molecule's journey through various chemical and biological processes. For this compound, several isotopic labeling strategies can be conceptualized to investigate its reactivity, metabolic pathways, and environmental distribution.

The primary isotopes of interest for labeling this compound include stable isotopes like deuterium (²H or D) and carbon-13 (¹³C), as well as radioactive isotopes such as carbon-14 (¹⁴C) and fluorine-18 (¹⁸F). Each of these isotopes offers unique advantages for different types of scientific investigation.

Deuterium (²H) Labeling: The introduction of deuterium in place of hydrogen atoms can be particularly useful for probing reaction mechanisms. For instance, deuterating the hydroxyl group can provide insights into reactions involving this functional group. Furthermore, selective deuteration of the aromatic ring can help in understanding electrophilic substitution reactions. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than a C-H bond, is a key principle exploited in these mechanistic studies.

Carbon Isotope (¹³C and ¹⁴C) Labeling: Carbon-13, a stable isotope, is a valuable tool in metabolic studies, often detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Incorporating ¹³C into the aromatic core or the tert-butyl group of this compound can help in tracing the carbon skeleton's transformation during metabolic processes. A recently developed method allows for the direct incorporation of carbon isotopes into the ipso-carbon of phenols, providing a site-specific labeling strategy chemrxiv.orgacs.orgnih.gov.

Carbon-14, a radioisotope, has historically been the gold standard for adsorption, distribution, metabolism, and excretion (ADME) studies chemrxiv.org. By labeling this compound with ¹⁴C, its distribution and elimination from a biological system can be quantitatively tracked. For example, studies with ¹⁴C-labeled 4-tert-butylphenol in rats have shown its distribution in various tissues and its elimination pathways through urine and feces nih.gov. Such data is crucial for assessing the compound's bioaccumulation potential and environmental impact.

Fluorine-18 (¹⁸F) Radiolabeling: The positron-emitting radionuclide fluorine-18 is widely used in positron emission tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in vivo. Labeling this compound with ¹⁸F would enable real-time imaging of its distribution and target engagement in living organisms. The relatively short half-life of ¹⁸F (approximately 110 minutes) makes it suitable for such imaging studies nih.gov. The development of hydrophilic ¹⁸F-fluorosulfotetrazines for PET imaging showcases the ongoing advancements in fluorine-18 radiolabeling techniques that could potentially be adapted for this compound mdpi.comresearchgate.net.

The table below summarizes potential isotopic labeling strategies for this compound and their corresponding research applications.

| Isotope | Position of Label | Research Application |

| Deuterium (²H) | Hydroxyl group (-OD) | Mechanistic studies of reactions involving the hydroxyl moiety. |

| Aromatic ring (C-D) | Elucidation of electrophilic substitution mechanisms and kinetic isotope effect studies. | |

| Carbon-13 (¹³C) | Aromatic ring | Tracing metabolic pathways and identifying metabolites using NMR and mass spectrometry. |

| tert-Butyl group | Studying the metabolic fate of the alkyl side chain. | |

| Carbon-14 (¹⁴C) | Aromatic ring or tert-butyl group | Quantitative analysis of absorption, distribution, metabolism, and excretion (ADME) in biological systems. |

| Investigating the environmental fate and biodegradation pathways. | ||

| Fluorine-18 (¹⁸F) | Fluorine position | In vivo imaging of distribution and target accumulation using Positron Emission Tomography (PET). |

Strategic Applications of 4 Tert Butyl 3 Fluorophenol and Its Derivatives in Advanced Chemical Research

Role as a Precursor in Medicinal Chemistry for Bioactive Scaffolds

The unique substitution pattern of 4-Tert-butyl-3-fluorophenol, featuring a bulky tert-butyl group and an electronegative fluorine atom on a phenolic ring, makes it a valuable starting material in the synthesis of complex molecules with potential therapeutic applications. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity, which is of high interest in drug discovery.

Synthesis of Vanilloid Receptor 1 (VR1) / Transient Receptor Potential Vanilloid 1 (TRPV-1) Antagonist Precursors

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1, is a crucial ion channel involved in pain perception. mdpi.com Developing antagonists for this receptor is a promising strategy for novel pain therapeutics. mdpi.comnih.gov Phenolic derivatives are key structural motifs in many TRPV1 modulators. While the tert-butylphenyl group is a known component in some TRPV1 antagonists, specific synthetic routes starting from this compound to produce the exact compound classes outlined below are not extensively detailed in currently available research. The following sections describe the target therapeutic classes where such a precursor could theoretically be employed.

Cyclopropanecarboxamides represent a class of compounds investigated for their potential as TRPV1 antagonists. The design of these molecules often involves the strategic placement of various substituted aryl groups to optimize interaction with the receptor. The synthesis would typically involve coupling a substituted phenolic precursor with a cyclopropane (B1198618) backbone. The incorporation of the 4-tert-butyl-3-fluorophenyl moiety would be intended to enhance the ligand's properties, although specific examples of this synthesis are not prominently documented.

Another area of interest in the development of TRPV1 antagonists is phenoxyacetamide derivatives. Research into N-(4-t-Butylbenzyl) 2-(4-Methylsulfonylaminophenyl) propanamide compounds has shown the importance of the A-region, the part of the molecule containing the phenyl group, in determining the compound's activity. nih.gov The synthesis of related N-Sulfonylaminobenzyl-2-phenoxyacetamide compounds would involve reacting a substituted phenol (B47542), such as this compound, with an appropriate side chain to yield the final antagonist. The fluorine and tert-butyl groups would serve to modulate the compound's binding affinity and pharmacokinetic profile.

Intermediate in the Synthesis of Diacylglycerol Acyltransferase 1 (DGAT-1) Inhibitors

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. nih.govnih.gov Inhibition of DGAT1 is a therapeutic strategy for treating obesity and type 2 diabetes. nih.gov Small molecule inhibitors have been developed to target this enzyme, and their chemical structures are often complex heterocyclic systems.

The pyrido[2,3-d]pyrimidine (B1209978) core is a privileged heterocyclic scaffold that appears in various biologically active molecules. nih.gov The synthesis of derivatives like 4-Amino-7,8-dihydropyrido[4,3-d]pyrimidin-5(6h)-one involves multi-step processes, often starting from pre-formed pyrimidine (B1678525) or pyridine (B92270) rings. nih.govresearchgate.net While this compound is a versatile chemical building block, its specific role as a direct intermediate in documented synthetic pathways leading to this particular class of pyridopyrimidinone-based DGAT-1 inhibitors is not established in the available literature. The development of such inhibitors typically follows distinct synthetic strategies focused on building the core heterocyclic structure. nih.govdovepress.com

Contributions as a Building Block in Material Science

In material science, the properties of monomers and building blocks are critical to defining the characteristics of the final polymer or material. The non-fluorinated analog, 4-tert-butylphenol, is widely used in the production of epoxy, polycarbonate, and phenolic resins. wikipedia.orgvinatiorganics.com In these applications, it often functions as a chain stopper or end-capper to control the molecular weight of the polymer. wikipedia.orgvinatiorganics.com

Fluorinated polymers, in general, are noted for their high thermal and chemical stability, low frictional properties, and unique surface characteristics that can prevent fouling. nih.gov More specifically, fluorophenol derivatives have been identified as effective components in dual organocatalytic systems for polymerization reactions. Research has demonstrated that a system using para-fluorophenol (p-FP) and 4-dimethylaminopyridine (B28879) (DMAP) can effectively catalyze the ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLA), a biodegradable polymer with significant industrial applications. rsc.orgrsc.org This catalytic system shows high activity and control over the polymerization process at elevated temperatures, which is economically vital for industrial-scale production. rsc.orgrsc.org

The experimental data below illustrates the effectiveness of a fluorophenol-based catalytic system in the polymerization of L-lactide.

| Entry | Catalyst System | Time (h) | Conversion (%) | Mn (kg mol-1) | Dispersity (ĐM) |

|---|---|---|---|---|---|

| 1 | p-FP/DMAP | 1 | 46 | 12.6 | 1.09 |

| 2 | p-FP only | 1 | 0 | - | - |

| 3 | p-FPNa (sodium para-fluorophenolate) | 1 | - | 15.4 | 1.83 |

Data derived from studies on the ring-opening polymerization of L-lactide, demonstrating the synergistic activity of the fluorophenol/DMAP system. rsc.orgrsc.org

This application highlights the potential of fluorophenols like this compound to serve as critical components in the design of advanced catalysts for creating new materials.

Precursor for Ligands in Olefin Polymerization Catalysis

The strategic incorporation of fluorine atoms and bulky alkyl groups into ligand frameworks has been a pivotal area of research in the development of high-performance olefin polymerization catalysts. This compound serves as a valuable precursor in the synthesis of specialized ligands, particularly for Ziegler-Natta and metallocene-type catalysts, which are instrumental in producing polyolefins with tailored properties.

Ziegler-Natta catalysts, traditionally composed of a transition metal compound (typically from Group IV, such as titanium) and an organoaluminum cocatalyst, are highly effective in polymerizing alpha-olefins. wikipedia.orgtaylorandfrancis.comlibretexts.org The performance of these catalysts, including their activity, stereoselectivity, and the molecular weight of the resulting polymer, is profoundly influenced by the ligand architecture around the metal center. libretexts.org The introduction of phenoxy-imine ligands, derived from substituted phenols like this compound, has been a significant advancement in this field.

The synthesis of these ligands typically involves the condensation reaction between a substituted salicylaldehyde (B1680747) (which can be prepared from this compound) and a primary amine. The resulting phenoxy-imine ligand can then be complexed with a suitable metal precursor, such as a zirconium or titanium compound, to form the active catalyst. acs.org

The presence of the fluorine atom in the 3-position of the phenol ring exerts a strong electron-withdrawing effect, which can modulate the electronic properties of the metal center. This, in turn, can influence the catalyst's affinity for the olefin monomer and the rate of polymer chain propagation. Furthermore, the bulky tert-butyl group at the 4-position provides significant steric hindrance around the active site. This steric bulk is crucial for controlling the stereochemistry of the polymer, leading to materials with high isotacticity or syndiotacticity, which directly impacts their physical and mechanical properties. libretexts.org

Research has demonstrated that fluorinated bis(phenoxy-imine) titanium and zirconium complexes are effective for the synthesis of multiblock copolymers. researchgate.net The unique electronic and steric environment created by ligands derived from precursors like this compound can lead to catalysts with enhanced activity and the ability to produce polymers with high molecular weights. For instance, certain zirconium complexes with phenoxy-imine ligands have exhibited exceptionally high ethylene (B1197577) polymerization activity. acs.org

Below is a table summarizing the key features imparted by the structural components of ligands derived from this compound:

| Structural Feature | Effect on Catalysis |

| Fluorine Atom | Electron-withdrawing, modifies the electronic properties of the metal center, potentially increasing catalyst activity. |

| Tert-butyl Group | Provides steric bulk, influences stereocontrol during polymerization, leading to polymers with specific tacticity. |

| Phenoxy-imine Backbone | Forms a stable chelate with the transition metal, providing a robust framework for the active site. |

Exploration in the Synthesis of Novel Polymeric Materials

Beyond its role in catalysis, this compound and its derivatives are being explored as monomers or modifying agents in the synthesis of novel polymeric materials with advanced properties. The combination of the reactive hydroxyl group, the bulky tert-butyl group, and the electronegative fluorine atom makes this compound a versatile building block for various polymer architectures.

One area of investigation is the incorporation of this compound into polycarbonates and polyaryl ethers. Polycarbonates, typically synthesized from bisphenols and a carbonyl source, are known for their high impact strength and optical clarity. By introducing monomers derived from this compound, it is possible to modify the properties of the resulting polycarbonate, such as its thermal stability, refractive index, and gas permeability. The bulky tert-butyl group can increase the polymer's glass transition temperature (Tg) and improve its solubility in organic solvents, while the fluorine atom can enhance its chemical resistance and lower its dielectric constant.

Similarly, in the synthesis of polyaryl ethers, which are high-performance thermoplastics known for their excellent thermal and chemical stability, the use of fluorinated and tert-butylated monomers can lead to materials with improved processability and specific desirable properties for applications in electronics and aerospace.

The general synthetic approach for incorporating these monomers involves nucleophilic aromatic substitution or condensation polymerization reactions. The hydroxyl group of this compound or its derivatives can react with activated aromatic halides or other suitable co-monomers to build the polymer chain.

The table below outlines the potential effects of incorporating this compound derivatives into polymer backbones:

| Polymer Type | Potential Property Enhancements |

| Polycarbonates | Increased glass transition temperature (Tg), improved solubility, enhanced thermal stability, lower dielectric constant. |

| Polyaryl Ethers | Improved processability, enhanced chemical resistance, tailored thermal properties. |

| Epoxy Resins | Modified curing characteristics, improved thermal and mechanical properties of the cured resin. |

While direct, extensive research on polymers synthesized exclusively from this compound is still emerging, the principles of polymer chemistry suggest its significant potential. The functional groups present in this molecule are analogous to those in other well-studied monomers, indicating that its derivatives are promising candidates for creating a new generation of high-performance polymers.

Computational and Theoretical Investigations of 4 Tert Butyl 3 Fluorophenol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edulsu.eduresearchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape. wikipedia.orgmpg.dehi.isscispace.com

For 4-Tert-butyl-3-fluorophenol, these calculations would begin with the optimization of its three-dimensional geometry to find the most stable conformation. From this optimized structure, a wealth of electronic properties can be determined. A key aspect of this analysis involves the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgyoutube.comschrodinger.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. wikipedia.orgschrodinger.com

Another valuable tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. uni-muenchen.decomputabio.comresearchgate.netwolfram.comyoutube.com The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deresearchgate.net For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, indicating these as potential sites for electrophilic attack.

Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 2.15 D |

Molecular Modeling and Docking Studies for Derivative Design

Molecular modeling and docking are powerful computational techniques in the realm of drug discovery and materials science. nih.govderpharmachemica.comias.ac.inwindows.netresearchgate.netmdpi.comrasayanjournal.co.inresearchgate.netnih.gov These methods allow for the rational design of derivatives of a lead compound, such as this compound, with potentially enhanced biological activity or material properties. mdpi.com

The process begins with the identification of a biological target, typically a protein or enzyme, that is relevant to a specific disease. The three-dimensional structure of this target is then used in a molecular docking simulation. nih.govderpharmachemica.com Docking algorithms predict the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to the active site of the target. derpharmachemica.comrasayanjournal.co.in The simulation also provides a scoring function to estimate the binding affinity between the ligand and the target. researchgate.net

By analyzing the docking pose of the parent molecule, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. This information can then be used to design new derivatives with modified functional groups that are predicted to have improved binding affinity and selectivity. For instance, modifications to the tert-butyl group or the addition of other substituents on the phenyl ring of this compound could be explored to optimize interactions with a hypothetical target protein.

Illustrative Docking Scores of Hypothetical this compound Derivatives against a Target Protein

| Compound | Modification | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Parent Compound | -7.5 |

| Derivative 1 | Replacement of tert-butyl with isopropyl | -7.2 |

| Derivative 2 | Addition of a nitro group at position 5 | -8.1 |

| Derivative 3 | Replacement of fluorine with chlorine | -7.6 |

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction pathways. grnjournal.uscsmres.co.ukrsc.orgnih.govfrontiersin.orgescholarship.org By calculating various reactivity descriptors and mapping out the potential energy surface of a reaction, chemists can gain a deeper understanding of how a molecule like this compound will behave in different chemical environments. ucsb.edu

Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide a general overview of a molecule's reactivity. These include parameters such as electronegativity, chemical hardness, and the electrophilicity index. Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations could predict the most likely positions on the aromatic ring for electrophilic substitution.

Furthermore, computational methods can be used to model specific chemical reactions. By locating the transition state structures and calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. grnjournal.us For example, the mechanism of oxidation of the phenolic hydroxyl group or electrophilic aromatic substitution reactions could be investigated for this compound.

Hypothetical Reactivity Descriptors for this compound

| Reactivity Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.57 eV |

| Chemical Hardness (η) | 2.68 eV |

| Electrophilicity Index (ω) | 2.38 eV |

Future Research Directions and Emerging Prospects for 4 Tert Butyl 3 Fluorophenol

Development of Sustainable and Economically Viable Synthetic Routes

The industrial-scale production of specialty chemicals like 4-tert-butyl-3-fluorophenol necessitates the development of synthetic pathways that are not only efficient but also environmentally benign and cost-effective. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives that minimize environmental impact.

Key areas of investigation include:

Catalyst Development: The use of reusable solid acid catalysts for the tert-butylation of 3-fluorophenol (B1196323) could offer a more sustainable alternative to traditional homogeneous catalysts. Research into novel zeolites, clays, or functionalized resins could lead to higher yields and selectivity with easier catalyst recovery and recycling.

Solvent Selection: A shift towards green solvents, such as supercritical fluids or bio-based solvents, or even solvent-free reaction conditions, could drastically reduce the environmental footprint of the synthesis. organic-chemistry.org For instance, methods for the formation of tert-butyl ethers under solvent-free conditions using recoverable catalysts have been reported. organic-chemistry.org

Process Intensification: Adopting continuous flow processes over traditional batch methods can lead to improved heat and mass transfer, better reaction control, enhanced safety, and reduced waste generation.

Alternative Starting Materials: Exploring synthetic routes from readily available and renewable feedstocks could significantly improve the economic viability of production. A practical synthetic route for the related compound 4-amino-3-fluorophenol (B140874) has been developed using inexpensive starting materials, highlighting the potential for cost-effective strategies. researchgate.net

| Synthesis Strategy | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simplified purification | Development of novel solid acid catalysts (e.g., zeolites, ion-exchange resins) |

| Green Solvents | Reduced environmental impact, improved safety | Application of supercritical CO2, ionic liquids, or bio-solvents |

| Solvent-Free Synthesis | Minimized waste, lower cost, process simplification | Optimization of reaction conditions using methods like microwave irradiation organic-chemistry.org |

| Renewable Feedstocks | Improved sustainability, potential cost reduction | Biocatalytic routes, utilization of bio-based phenols |

Exploration of Novel Derivatization Pathways and Functional Group Transformations

The chemical reactivity of this compound offers a rich landscape for the synthesis of a diverse range of derivatives. The hydroxyl group, the aromatic ring, and the tert-butyl group are all amenable to various chemical transformations. Future research will undoubtedly delve into novel derivatization pathways to create new molecules with tailored properties.

O-Functionalization: The phenolic hydroxyl group is a prime site for derivatization. Research can focus on the synthesis of novel ethers and esters, which are common motifs in pharmaceuticals, agrochemicals, and materials. For example, reaction with epichlorohydrin (B41342) could yield glycidyl (B131873) ethers, valuable precursors for epoxy resins. vinatiorganics.com

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration, halogenation, or acylation. The directing effects of the existing substituents will guide the position of new functional groups, allowing for the synthesis of polysubstituted phenols with specific electronic and steric properties.

Modifications of the Tert-butyl Group: While chemically robust, the tert-butyl group can potentially be modified or replaced under specific conditions, offering another avenue for structural diversification.

Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) can be employed to form carbon-carbon and carbon-heteroatom bonds, linking the this compound core to other molecular scaffolds and creating complex architectures.

A study on the derivatization of alkylphenols for analytical purposes utilized pentafluoropyridine (B1199360) to create 4-tetrafluoropyridyl derivatives, demonstrating a potential pathway for functionalization. nih.gov Another relevant transformation is the conversion of 4-tert-butylphenols into 4-fluorophenols through oxidative fluorination followed by acid-catalyzed aromatization. cas.cz

Untapped Applications in Emerging Technologies and Advanced Materials

While the parent compound, 4-tert-butylphenol, is widely used in the production of resins and polymers, the introduction of a fluorine atom in this compound could unlock applications in more advanced technological fields. vinatiorganics.com The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and altered electronic characteristics, are highly sought after.

Potential application areas to be explored include:

Advanced Polymers and Resins: Incorporation of this compound as a monomer or chain terminator could lead to the development of high-performance polymers, such as fluorinated polycarbonates or epoxy resins with enhanced thermal stability, flame retardancy, and lower moisture absorption. vinatiorganics.com

Liquid Crystals: The rigid core and anisotropic shape of this compound derivatives make them potential candidates for components in liquid crystal displays (LCDs).

Electronic Materials: Fluorinated organic compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties and stability.

Agrochemicals and Pharmaceuticals: The presence of a fluorine atom can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules. The related compound, 4-amino-3-fluorophenol, is a known intermediate for pesticides and pharmaceuticals. chemicalbook.com This suggests that derivatives of this compound could be valuable scaffolds for the discovery of new bioactive compounds.

Predictive Modeling and High-Throughput Screening in Derivative Design

To accelerate the discovery of new applications and derivatives, modern computational tools and screening techniques are indispensable. Future research will heavily rely on these methods to navigate the vast chemical space accessible from the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the chemical structure of derivatives with their physical properties or biological activities, researchers can predict the characteristics of yet-to-be-synthesized compounds. This allows for the prioritization of synthetic targets with the highest probability of success.

Virtual Screening: Large virtual libraries of this compound derivatives can be computationally screened against biological targets (e.g., protein binding sites) or for desired material properties. This in silico approach can identify promising candidates for further experimental investigation.

High-Throughput Screening (HTS): For applications in drug discovery or materials science, libraries of synthesized derivatives can be rapidly tested using automated HTS platforms. researchgate.net This experimental approach can quickly identify "hits" with desired activities or properties from a large pool of compounds. Decision tree models derived from mining chemical structural data and HTS results can serve as effective virtual screening techniques. researchgate.net

| Methodology | Application in this compound Research | Expected Outcome |

| QSAR | Predicting properties (e.g., solubility, thermal stability) and biological activity of derivatives. | Rational design of new molecules with targeted characteristics. |

| Virtual Screening | Docking studies against protein targets; simulation of material properties. | Identification of promising candidates for synthesis and testing. |

| High-Throughput Screening | Experimental testing of derivative libraries for biological activity or material performance. | Discovery of novel active compounds and high-performance materials. |

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in terms of safety, efficiency, and reproducibility. nih.govsemanticscholar.org

Future research in this area will focus on:

Developing Continuous Flow Syntheses: Converting the key synthetic steps for this compound and its derivatives into a continuous flow process. This involves the use of packed-bed reactors, microreactors, or other continuous-stirred tank reactors. nih.gov

Automated Reaction Optimization: Employing automated platforms that can systematically vary reaction parameters (e.g., temperature, pressure, stoichiometry, residence time) to rapidly identify optimal conditions for yield and purity.

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow sequence without isolating intermediates. nih.gov This "telescoping" can dramatically reduce processing time, solvent usage, and waste generation. The automated synthesis of complex molecules has been successfully demonstrated, paving the way for similar approaches with this compound. nih.gov

Real-time Monitoring and Control: Implementing in-line analytical techniques (e.g., spectroscopy) to monitor reaction progress in real-time, allowing for precise process control and ensuring consistent product quality.

The adoption of these advanced manufacturing technologies will be crucial for the cost-effective and sustainable production of this compound and its derivatives, enabling their use in a wide range of future applications. polimi.it

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Tert-butyl-3-fluorophenol, and how can purity be validated?

- Answer : Synthesis typically involves electrophilic fluorination of 4-Tert-butylphenol using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like di-fluorinated derivatives. Purity validation requires HPLC with UV detection (λ = 270–280 nm for phenolic compounds) and GC-MS for volatile impurities. Cross-validate with H and F NMR to confirm substitution patterns and absence of regioisomers .

Q. How should researchers design in vitro mutagenicity assays for this compound?

- Answer : Follow OECD Test Guideline 471 using S. typhimurium strains (TA98, TA100, TA1535, TA1537) for bacterial reverse mutation assays. Include metabolic activation (S9 liver homogenate) to assess pro-mutagenic potential. Use concentrations ranging from 0.1–5000 µg/plate, with positive controls (e.g., sodium azide for TA100). Ensure GLP compliance and document dose-response relationships for regulatory acceptance .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Answer : Combine H NMR (to identify tert-butyl protons at δ ~1.3 ppm and aromatic protons) and F NMR (to confirm fluorination at the 3-position). FT-IR can detect hydroxyl (3200–3600 cm) and C-F (1100–1200 cm) stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (±2 ppm error) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the estrogenic activity of this compound?

- Answer : Perform molecular docking studies with estrogen receptor alpha (ERα) to assess binding affinity compared to 4-tert-octylphenol (a known endocrine disruptor). Use Density Functional Theory (DFT) to calculate electrostatic potential maps and H-bond donor/acceptor capacities. Validate predictions with luciferase reporter assays in ER-positive cell lines (e.g., MCF-7). Contradictions between in silico and in vitro results may arise from metabolic activation pathways requiring further LC-MS/MS metabolite profiling .

Q. What experimental strategies separate this compound from its structural isomers?

- Answer : Use preparative chromatography with a C18 column and isocratic elution (acetonitrile/water, 60:40 v/v) to resolve ortho/para isomers. Monitor retention times and confirm fractions via F NMR. Alternatively, employ chiral stationary phases if enantiomeric impurities are suspected. For industrial-scale separation, simulate moving bed (SMB) chromatography offers higher throughput .

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in nucleophilic aromatic substitution?

- Answer : The tert-butyl group imposes steric hindrance, reducing reaction rates at the 4-position. Kinetic studies (e.g., with NaOMe in DMSO at 80°C) show slower substitution compared to unsubstituted 3-fluorophenol. Computational modeling (e.g., Gaussian09) can quantify steric maps using buried volume (%V) calculations. Compare with 4-methyl-3-fluorophenol to isolate electronic vs. steric contributions .

Q. What are the best practices for reconciling conflicting toxicity data across in vitro and in vivo studies?

- Answer : Conduct a weight-of-evidence analysis:

- Compare NOAEL/LOAEL values from OECD-compliant in vivo studies (e.g., 28-day oral toxicity in rodents) with in vitro cytotoxicity (IC) data.

- Assess bioavailability differences using PBPK modeling.

- Identify metabolites via LC-HRMS; fluorinated metabolites may exhibit unique toxicokinetics.

- Cross-reference with structurally analogous compounds (e.g., 4-tert-octylphenol) for mechanistic insights .

Methodological Guidelines

- Handling Precautions : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to phenolic toxicity. Store under inert gas (N) to prevent oxidation .

- Data Reproducibility : Report detailed reaction conditions (solvent, catalyst, temperature) and impurity profiles. Share raw NMR/FT-IR spectra in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for animal studies and declare conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.